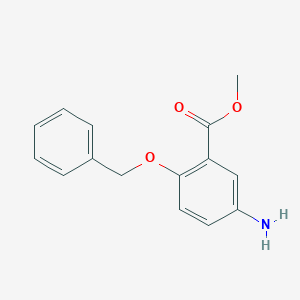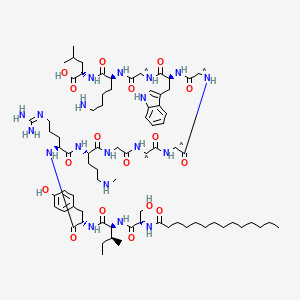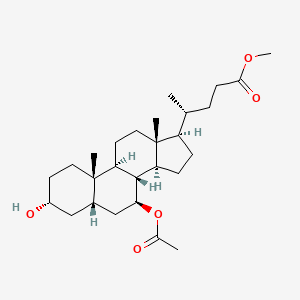
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is a chemical compound with the molecular formula C27H44O5 and a molecular weight of 448.64 . It is used in biochemical research .
Synthesis Analysis
The synthesis of ursodeoxycholic acid (UDCA), which is related to 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester, involves several steps. The process starts with the dehydrogenation of the CA C-7 hydroxyl group to generate 7-oxo-DCA. Then, 12α-HSDH continues to oxidize the C-12 hydroxyl group to a carbonyl group to generate 7,12-dioxo-LCA. Finally, 7β-HSDH reduces the C-7 carbonyl group to a β hydroxyl group to synthesize 12-oxo-UDCA .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester include a molecular weight of 448.64 and a molecular formula of C27H44O5 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Treatment of Liver Diseases
Ursodeoxycholic acid (UDCA) is an important clinical drug in the treatment of liver diseases . It is used as a clinical drug in the treatment of gallstones, cholecystitis, primary biliary cirrhosis (PBC), and primary sclerosing cholangitis (PSC) . The preparation of UDCA through an electrochemical method with higher stereoselectivity and environmental friendliness is described . With 107.5 mM DMSO in methanol containing potassium bromide and a continuous current of 20 mA, 936 Coulombs was passed into the electrolysis system, achieving 88.5% conversion of 7-ketone lithocholic acid (7K-LCA), while the yield of UDCA reached 72.8% .
Potential Therapeutic Agents
UDCA and acetoacetate are natural compounds present in the human intestine and blood, respectively . Both compounds possess the ability to influence a variety of cellular processes involved in the etiology of various diseases . These reasons suggested the potential of acetoacetate–UDCA hybrids as possible therapeutic agents . A synthetic strategy was developed to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties . 3α-acetoacetoxy UDCA was obtained (60% isolated yield) via the regioselective transesterification of methyl acetoacetate with UDCA promoted by the Candida antarctica lipase B (CAL-B)
Hepatoprotective Effects
UDCA has been found to exert hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . A study conducted on healthy Korean men administered UDCA at dosages of 400, 800, or 1200 mg daily for 2 weeks. The results showed significant decreases in alanine transaminase scores and serum miR-122 levels after 2 weeks of treatment . These findings highlight the potential hepatoprotective action of UDCA .
Treatment of Various Diseases
UDCA is under investigation for its efficacy in the treatment of numerous conditions associated with inflammation and apoptosis, including neurological, ocular, bowel, and cardiovascular diseases . It is the only drug approved by the U.S. Food and Drug Administration for the treatment of primary biliary cirrhosis .
Anticancer Activity
Studies have shown that UDCA exerts anticancer activities through various molecular mechanisms, such as inhibiting proliferation and inducing apoptosis, DNA damage, reactive oxygen species (ROS), and autophagy . A hybrid of ursodeoxycholic acid methyl ester and DHA via a triazole linkage, UDCMe-Z-DHA, was found to be even more potent than UDC-DHA in HepG2 cells with IC 50 of 1 μM .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJBQFRZSVOFFB-HGDNJWNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Acetyl Ursodeoxycholic Acid Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)
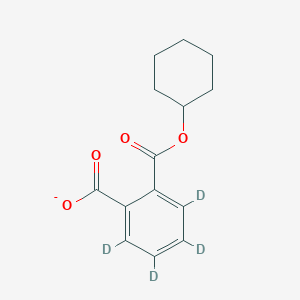
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)
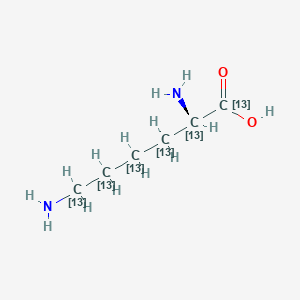
![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
